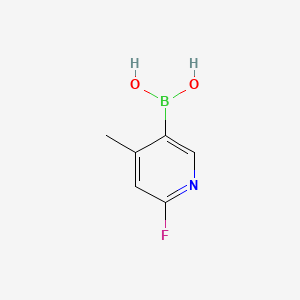
2-Fluoro-4-methylpyridine-5-boronic acid
Descripción general
Descripción
2-Fluoro-4-methylpyridine-5-boronic acid is a chemical compound with the molecular weight of 154.94 . Its IUPAC name is 6-fluoro-4-methyl-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a topic of significant interest in the field of organic chemistry. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . The Suzuki–Miyaura coupling is a widely-used method for carbon-carbon bond formation, and boronic acids are commonly used in this process .Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methylpyridine-5-boronic acid is 1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-4-methylpyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The predicted boiling point of 2-Fluoro-4-methylpyridine-5-boronic acid is 331.6±52.0 °C, and its predicted density is 1.28±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
1. Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in various fields including pharmaceuticals, agrochemicals, and materials science .
- Methods of Application: The reaction involves the coupling of a boron reagent, such as a boronic acid, with a halide or pseudohalide in the presence of a palladium catalyst .
- Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Protodeboronation of pinacol boronic esters is a valuable but not well-developed process . It’s used in the synthesis of various organic compounds .
- Methods of Application: The process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
3. Heterocyclization with α-Oxocarboxylic Acids
- Summary of Application: This compound can be used in heterocyclization reactions with α-oxocarboxylic acids .
- Methods of Application: The specific methods of application would depend on the specific α-oxocarboxylic acid being used and the desired product .
- Results or Outcomes: The outcomes of these reactions would be heterocyclic compounds, which have a wide range of applications in pharmaceuticals and other fields .
4. Synthesis of Biologically Active Molecules
- Summary of Application: This compound can be used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
- Methods of Application: The specific methods of application would depend on the specific biologically active molecule being synthesized .
- Results or Outcomes: The outcomes of these syntheses would be biologically active molecules that could potentially be used as therapeutic agents .
5. Synthesis of Heteroaryl Benzylureas
- Summary of Application: This compound can be used as a precursor to heteroaryl benzylureas .
- Methods of Application: The specific methods of application would depend on the specific heteroaryl benzylurea being synthesized .
- Results or Outcomes: Heteroaryl benzylureas have been found to have glycogen synthase kinase 3 inhibitory activity .
6. Synthesis of Carboxyindoles
- Summary of Application: This compound can be used as a precursor to carboxyindoles .
- Methods of Application: The specific methods of application would depend on the specific carboxyindole being synthesized .
- Results or Outcomes: Carboxyindoles have been found to have HCV NS5B polymerase inhibitory activity .
Safety And Hazards
The safety information for 2-Fluoro-4-methylpyridine-5-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use personal protective equipment as required .
Propiedades
IUPAC Name |
(6-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHOAIWOSIBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656790 | |
| Record name | (6-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpyridine-5-boronic acid | |
CAS RN |
1072944-18-3 | |
| Record name | (6-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylpyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)

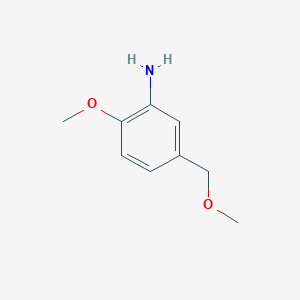
![5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1386588.png)
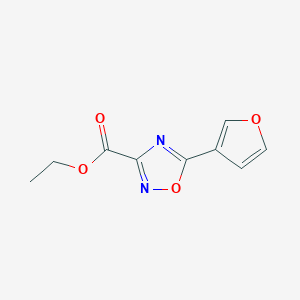
![3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1386592.png)
![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)

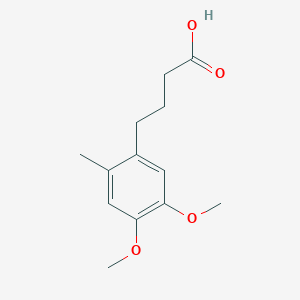
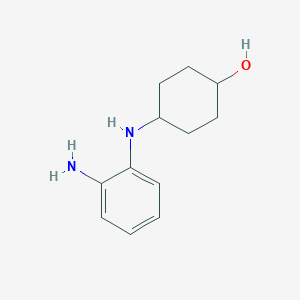

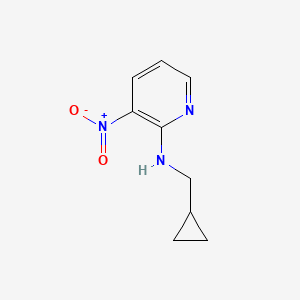
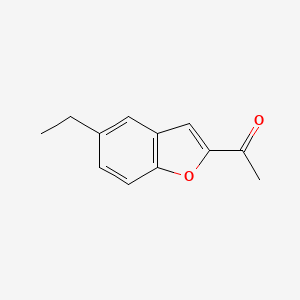
![[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386605.png)